Triamylamine

Description

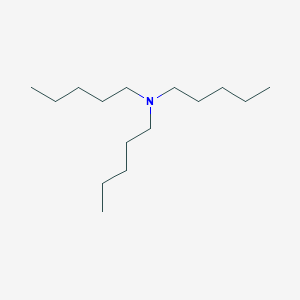

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHAUGDGCWURIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026177 | |

| Record name | Tripentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215 °F. Density 0.80 g / cm3., Colorless to yellow liquid with an amine odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-n-amylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

464 to 473 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7907 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

7.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

7 mmHg at 79 °F (NTP, 1992), 1.0 [mmHg] | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-n-amylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-77-2 | |

| Record name | TRI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanamine, N,N-dipentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanamine, N,N-dipentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triamylamine (CAS Number 621-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamylamine, also known as N,N-dipentylpentan-1-amine or tripentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1] It is a clear, colorless to pale yellow liquid characterized by a distinct amine-like or fishy odor.[2][3] Structurally, it consists of a central nitrogen atom bonded to three pentyl (amyl) groups.[3] This compound is typically available as a mixture of isomers.[4] Due to its long alkyl chains, Triamylamine exhibits strong hydrophobicity, making it insoluble in water but soluble in organic solvents such as alcohol and ether.[1][4]

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with Triamylamine (CAS 621-77-2), serving as a vital resource for professionals in research and development.

Physicochemical and Toxicological Properties

The physical and chemical characteristics of Triamylamine are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 621-77-2 | [1] |

| Molecular Formula | C₁₅H₃₃N | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Amine-like / Fishy | [2][3] |

| Boiling Point | 240-242.5 °C (464-473 °F) at 760 mmHg | [1][5] |

| 81-83 °C at 0.2 mmHg | [2] | |

| Melting Point | -61.15 °C (estimate) | [2] |

| Density | 0.782 - 0.7907 g/mL at 20-25 °C | [2][6] |

| Vapor Pressure | 1 mmHg at 20 °C; 7 mmHg at 79 °F | [2][6] |

| Vapor Density | 7.83 (Relative to Air) | [1][6] |

| Flash Point | 81 - 102 °C (178 - 215 °F) | [2][5] |

| Refractive Index (n²⁰/D) | 1.436 | [2] |

| Water Solubility | Insoluble (<1 mg/mL) | [1][6] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, ethyl acetate | [2][5] |

| pKa | 9.99 ± 0.50 (Predicted) | [2] |

| XLogP3 | 5.6 | [1] |

Toxicology and Safety Data

Triamylamine is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed, corrosive, and toxic to aquatic life.[5][7]

| Hazard Identification | Details | Reference(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B/1C); Serious Eye Damage (Category 1); Acute Aquatic Hazard (Category 2); Long-term Aquatic Hazard (Category 2); Flammable Liquid (Category 4) | [5][8] |

| Signal Word | Danger | [2][5] |

| Hazard Statements | H227: Combustible liquid. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [5][9][10] |

| Hazard Codes | C, Xi | [2] |

| Risk Statements | R22: Harmful if swallowed. R34: Causes burns. R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |

| UN Number | 2735 | [8] |

| Hazard Class | 8 (Corrosive Substances) | [8] |

| Packing Group | III | [8] |

| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 0 | [2] |

Synthesis and Reactivity

Synthesis Methods

Triamylamine can be synthesized through several general pathways for tertiary amines:

-

Alkylation of Ammonia (B1221849): This common method involves the reaction of ammonia with an excess of an amyl halide (e.g., 1-chloropentane (B165111) or 1-bromopentane). The reaction proceeds through successive alkylation steps, forming a mixture of primary, secondary, and tertiary amines, from which Triamylamine can be separated.[1]

-

Reduction of Nitriles: Another approach involves the reduction of nitriles using reagents like sodium and alcohol, which can yield various amines, including Triamylamine.[1]

-

Catalytic Hydrogenation: The hydrogenation of specific unsaturated nitrogen-containing compounds in the presence of a suitable catalyst can also produce Triamylamine.[1]

Chemical Reactivity

Triamylamine's reactivity is primarily dictated by the lone pair of electrons on its sterically hindered nitrogen atom.

-

Basicity and Salt Formation: As a base, it readily neutralizes acids in exothermic reactions to form triamylammonium salts and water.[2][4]

-

Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing agents, potentially leading to hazardous byproducts.[1][2]

-

Quaternary Ammonium (B1175870) Salt Formation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary ammonium salts, which are valuable as surfactants and phase-transfer catalysts.[1]

-

Incompatibilities: Triamylamine is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]

Applications

The unique combination of a basic tertiary amine functional group and long, hydrophobic alkyl chains makes Triamylamine a versatile compound in various industrial and research settings.

-

Corrosion Inhibitor: It is a key component in formulations designed to prevent the corrosion of metals, particularly in industrial water and steam systems, by forming a protective film on the metal surface.[1][2]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals, such as quaternary ammonium compounds, which are used as emulsifiers, surfactants, and dyes.[1][11]

-

Agrochemicals: The compound is utilized in the formulation of insecticidal preparations.[1][2]

-

Scientific Research: In materials science, derivatives of tripentylamine are explored for their potential as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and as light-harvesting dyes in organic photovoltaics (OPVs).[1]

Experimental Protocols

Generalized Synthesis: Alkylation of Amylamine

This protocol describes a representative synthesis of a tertiary amine. Disclaimer: This is a generalized procedure and requires optimization and adherence to all institutional safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of pentylamine (1 equivalent) in a suitable solvent like ethanol (B145695) or acetonitrile.

-

Addition of Alkyl Halide: Add 1-bromopentane (B41390) (2.2 equivalents) to the dropping funnel.

-

Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the reaction flask to neutralize the HBr formed during the reaction.

-

Reaction: Slowly add the 1-bromopentane to the stirred amine solution at room temperature. After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solution to yield the crude product.

-

Final Purification: Purify the crude Triamylamine by vacuum distillation to obtain the final product.

Analytical Methods

Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing.[2] Derivatization is often employed for primary and secondary amines, though it is not typically feasible for tertiary amines.[12]

-

Sample Preparation: Prepare a dilute solution of Triamylamine (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Instrument Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow or pressure (e.g., 1.0-1.5 mL/min).

-

Oven Program: Start at 80-100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.[13]

-

-

MS Instrument Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Analysis: Inject 1 µL of the sample. The resulting mass spectrum is expected to show fragmentation patterns characteristic of long-chain amines, often involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

-

Sample Preparation: As Triamylamine is a liquid, the spectrum can be obtained neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[4]

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

No N-H Stretch: The absence of bands in the 3300-3500 cm⁻¹ region is characteristic of a tertiary amine.[15][16]

-

C-H Stretch: Strong absorptions around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the pentyl groups.[1]

-

C-N Stretch: Aliphatic C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ region.[15]

-

-

Sample Preparation: Prepare a sample by dissolving 5-10 mg of Triamylamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

The protons on the carbons directly attached to the nitrogen (α-protons, -N-CH₂ -) are deshielded and expected to appear as a multiplet around 2.3-3.0 ppm.[10]

-

Other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the pentyl chains will appear further upfield, typically between 0.8 and 1.6 ppm.

-

-

Expected ¹³C NMR Signals:

-

The carbon atom directly bonded to the nitrogen (α-carbon) will be deshielded and appear in the 40-60 ppm range.

-

The other carbons of the pentyl chains will appear in the typical aliphatic region (~10-40 ppm).

-

Safety, Handling, and Emergency Response

Given its corrosive and hazardous nature, strict safety protocols must be followed when working with Triamylamine.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles or a full-face shield.[7]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For larger quantities, a rubber or plastic apron is recommended.[7][8]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5]

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[17]

-

Keep containers tightly closed when not in use.[17]

-

Store below eye level to minimize the risk of spills during retrieval.[8]

-

Use secondary containment for storing larger quantities.[17]

-

Avoid contact with skin, eyes, and clothing.[7]

-

When diluting, always add the amine to the solvent slowly. Never add liquid to the amine.[5]

Emergency Response Protocol

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][9]

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.[18]

Caption: Workflow for safe handling and emergency response for Triamylamine.

References

- 1. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. h-brs.de [h-brs.de]

- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actenviro.com [actenviro.com]

- 6. US2171809A - Method of determining the purity of trimethylamine - Google Patents [patents.google.com]

- 7. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]

- 8. csn.edu [csn.edu]

- 9. TRIAMYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. youtube.com [youtube.com]

- 18. hse.kaust.edu.sa [hse.kaust.edu.sa]

An In-depth Technical Guide to the Physical and Chemical Properties of Triamylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamylamine, also known as tri-n-pentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N. It is characterized by a central nitrogen atom bonded to three pentyl (amyl) groups. This sterically hindered structure imparts unique physical and chemical properties, making it a subject of interest in various industrial and research applications.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of Triamylamine, detailed experimental protocols for property determination, and visualizations of its chemical reactivity.

Physical Properties of Triamylamine

Triamylamine is a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][2][3] Its physical state at room temperature is a liquid, a common trait for primary amines with three or four carbon atoms, while lower aliphatic amines are typically gases and higher ones are solids.[4][5][6] The quantitative physical properties of Triamylamine are summarized in Table 1.

Table 1: Physical Properties of Triamylamine

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₃N | [1][4][7][8] |

| Molecular Weight | 227.43 g/mol | [1][4][7] |

| Melting Point | -61.15 °C (estimate) | [7][9] |

| Boiling Point | 240 to 242.5 °C at 760 mmHg (464 to 473 °F) | [1][4][8][10] |

| 81-83 °C at 0.2 mmHg | [2][7][9][11] | |

| Density | 0.782 - 0.802 g/mL at 20-25 °C | [1][2][4][7][8][9] |

| Solubility in Water | Insoluble (<1 mg/mL) | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [2][7][9] |

| Flash Point | 97.8 to 101.7 °C (208 to 215 °F) | [1][2][4][7][8][9] |

| Vapor Pressure | 1 mmHg at 20 °C; 0.0338 mmHg at 25°C | [7][8][9] |

| Vapor Density | 7.83 (Relative to Air) | [1][4] |

| Refractive Index (n20/D) | 1.436 - 1.443 | [2][7][8][9][11] |

| pKa | 9.99 ± 0.50 (Predicted) | [7][9] |

Chemical Properties and Reactivity

As a tertiary amine, Triamylamine's chemical behavior is dictated by the lone pair of electrons on the nitrogen atom, which makes it a base and a nucleophile.

Basicity and Acid Reactions: Triamylamine is basic and readily reacts with acids in exothermic neutralization reactions to form salts and water.[1][2][4]

Reactivity with Oxidizing Agents: It can react with strong oxidizing agents, which may lead to hazardous byproducts.[1][2][4] Therefore, it should not be stored or handled near such substances.[1]

Incompatibilities: Triamylamine may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][4] In combination with strong reducing agents like hydrides, it may generate flammable gaseous hydrogen.[2][4]

Formation of Quaternary Ammonium (B1175870) Salts: When treated with alkyl halides, Triamylamine can form quaternary ammonium salts.[1] This reaction is a cornerstone of its use as a chemical intermediate.[1]

Corrosion Inhibition: Triamylamine is utilized as a corrosion inhibitor, forming a protective film on metal surfaces.[1][2][9] The mechanism involves the adsorption of the amine onto the metal surface, which blocks the active sites for corrosion.

Experimental Protocols

1. Determination of Boiling Point (Distillation Method): The boiling point of Triamylamine can be determined using a simple distillation apparatus.[12]

-

Apparatus: Round-bottom flask, heating mantle, distillation head with a port for a thermometer, condenser, receiving flask, and boiling chips.

-

Procedure:

-

Place a sample of Triamylamine (e.g., 20-30 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the constant temperature at which the liquid is actively boiling and condensing into the receiving flask.[13] Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Determination of Density: The density of Triamylamine can be measured using a pycnometer or a digital densitometer.[14][15][16]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with distilled water and record the mass. Use this to calculate the exact volume of the pycnometer at a given temperature.

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with Triamylamine and record its mass.

-

The density is calculated by dividing the mass of the Triamylamine by the volume of the pycnometer.

-

3. Determination of Solubility: A qualitative determination of solubility in water and organic solvents can be performed through simple mixing.[3][4][17]

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

Place a small amount of Triamylamine (e.g., 0.5 mL) into a test tube.

-

Add a small amount of the solvent to be tested (e.g., 3 mL of water).

-

Agitate the mixture vigorously.

-

Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

-

For water solubility, the resulting solution can be tested with pH paper; an alkaline pH is indicative of an amine.[3]

-

Visualizations

Chemical Reactions of Triamylamine

The following diagrams illustrate the fundamental reactivity of Triamylamine as a nucleophile.

Caption: Reaction mechanism of Triamylamine with an acyl chloride.

Caption: Formation of a quaternary ammonium salt.

Experimental Workflow

The logical flow for the experimental determination of the key physical properties of an unknown liquid amine like Triamylamine is depicted below.

Caption: Workflow for physical property analysis.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. vernier.com [vernier.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. uvadoc.uva.es [uvadoc.uva.es]

- 16. uvadoc.uva.es [uvadoc.uva.es]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to the Molecular Structure and Formula of Triamylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of triamylamine. It includes detailed tables of quantitative data, generalized experimental protocols for its synthesis and characterization, and a logical workflow for its analysis, designed to be a valuable resource for professionals in research and development.

Molecular Structure and Identification

Triamylamine, also known as tripentylamine, is a tertiary amine with three pentyl (amyl) groups attached to a central nitrogen atom.[1] Its chemical structure is characterized by these three hydrophobic alkyl chains, which contribute to its low solubility in water and solubility in organic solvents like alcohol and ether.[1][2] The IUPAC name for the primary isomer is N,N-dipentylpentan-1-amine.[2] Commercial samples of triamylamine are often a mixture of isomers.[1]

The fundamental identifiers and molecular formula for triamylamine are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | N,N-dipentylpentan-1-amine | [2] |

| Synonyms | Tripentylamine, Tri-n-amylamine, Tri-n-pentylamine | [1][3] |

| CAS Number | 621-77-2 | [1][2][3][4] |

| Molecular Formula | C₁₅H₃₃N | [2][3][5] |

| Molecular Weight | 227.43 g/mol | [2][3] |

| Canonical SMILES | CCCCCN(CCCCC)CCCCC | [2] |

| InChI Key | OOHAUGDGCWURIT-UHFFFAOYSA-N | [2][5] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of triamylamine are well-documented. It is a colorless to pale yellow liquid with a characteristic amine odor.[1][2][6] The following tables provide a summary of its key physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 240-242.5 °C at 760 mmHg | [2][4][5] |

| 81-83 °C at 0.2 mmHg | [3] | |

| Melting Point | -61.15 °C (estimate) | [3] |

| Density | 0.782 g/mL at 25 °C | [3] |

| 0.80 g/cm³ | [6] | |

| Refractive Index (n²⁰/D) | 1.436 | [3] |

| Flash Point | 208 °F (97.8 °C) | [3][4] |

| Vapor Pressure | 1 mmHg at 20 °C | [3] |

| Water Solubility | Insoluble | [2][3][6] |

| pKa | 9.99 ± 0.50 (Predicted) | [3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the identification and characterization of triamylamine. As a tertiary amine, its infrared (IR) spectrum is distinguished by the absence of N-H stretching bands, which are characteristic of primary and secondary amines.

| Spectroscopic Data | Interpretation | Reference |

| ¹H NMR | Signals corresponding to the protons of the three pentyl groups would be expected. The protons on the carbons alpha to the nitrogen (–CH₂–N) would appear as a triplet at approximately 2.2-2.4 ppm. Other methylene (B1212753) protons would appear as multiplets between approximately 1.2-1.6 ppm, and the terminal methyl protons would be a triplet around 0.9 ppm. | [6] |

| ¹³C NMR | Distinct signals for each of the five carbon atoms in the pentyl chains would be observed. The carbon alpha to the nitrogen would be the most downfield among the aliphatic carbons. | [6] |

| IR Spectroscopy | The spectrum will show C-H stretching vibrations around 2850-2960 cm⁻¹. C-N stretching vibrations for tertiary aliphatic amines typically appear in the 1220-1020 cm⁻¹ region. A key diagnostic feature is the absence of N-H stretching bands around 3300-3500 cm⁻¹. | [6] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 227. Common fragmentation patterns for tertiary amines involve the loss of alkyl radicals. A prominent peak would be expected at m/z = 170, corresponding to the loss of a butyl radical (C₄H₉). | [6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of triamylamine. These are representative methods based on standard organic chemistry laboratory techniques.

Synthesis of Triamylamine via Reductive Amination

This protocol describes a common method for synthesizing tertiary amines.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dipentylamine (B1346568) (1 equivalent) and pentanal (1.1 equivalents) in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

-

Reduction: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude triamylamine can be purified by fractional distillation under reduced pressure to yield the final product.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of purified triamylamine in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Instrument: Same spectrometer as for ¹H NMR.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Sample Preparation: For a liquid sample like triamylamine, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands for C-H and C-N stretching vibrations and confirm the absence of N-H bands.

-

Sample Introduction: Introduce a dilute solution of triamylamine in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of triamylamine, ensuring purity and structural confirmation.

Caption: Logical workflow for the synthesis and characterization of triamylamine.

Chemical Reactivity and Safety

Triamylamine exhibits typical reactivity for a tertiary amine. It is a basic compound and will react exothermically with acids to form salts.[3][6] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][6][7]

Safety Information:

-

Hazard Codes: C (Corrosive), Xi (Irritant).[3]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements: P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. Air quality--Determination of trimethylamine--Gas chromatography [english.mee.gov.cn]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Triamylamine, hydrochloride [webbook.nist.gov]

- 6. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Triamylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of triamylamine in organic solvents. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative descriptions indicate its solubility in alcohols and ethers and insolubility in water, precise numerical values are not publicly documented.[1][2] This guide, therefore, focuses on providing a comprehensive, generalized experimental protocol for the determination of triamylamine solubility, enabling researchers to generate the specific data required for their applications. The methodologies presented are based on established practices for determining the solubility of amines and other chemical compounds. Additionally, a logical workflow for this experimental process is provided in a visual format.

Introduction to Triamylamine and its Solubility

Triamylamine (also known as N,N-dipentylpentan-1-amine) is a tertiary amine with the chemical formula C₁₅H₃₃N.[3] It is a colorless to pale yellow liquid with a characteristic amine odor.[1][3] Like other tertiary amines, its physical and chemical properties, including solubility, are dictated by its molecular structure—a central nitrogen atom bonded to three pentyl groups.

The solubility of a compound is a critical parameter in a vast array of scientific and industrial applications, including chemical synthesis, formulation development, and purification processes. For drug development professionals, understanding a compound's solubility is fundamental to formulation, bioavailability, and ultimately, therapeutic efficacy. While it is generally stated that triamylamine is soluble in organic solvents such as alcohol and ether, this qualitative information is insufficient for many research and development purposes where precise concentrations are required.[1][2] Aliphatic amines, such as triamylamine, are generally soluble in a variety of organic solvents, a characteristic attributed to the intermolecular interactions involving the lone pair of electrons on the nitrogen atom.[4][5][6]

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for triamylamine in any organic solvent. The most definitive information found is its insolubility in water, defined as less than 1 mg/mL.[3] This lack of publicly available data necessitates that researchers determine the solubility of triamylamine experimentally for their specific solvents and conditions of interest. The following sections of this guide are dedicated to providing the necessary protocols to achieve this.

Experimental Protocol for Determining Triamylamine Solubility

The following protocol describes the isothermal shake-flask method, which is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8][9]

Materials and Equipment

-

Triamylamine (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight screw caps (B75204) or septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (if necessary)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Centrifuge (optional)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of triamylamine to a pre-weighed vial or flask. The excess solid (or liquid) phase is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Record the exact mass of triamylamine added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration of the solute in the solvent remains constant).

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient period to allow the undissolved triamylamine to settle.

-

If necessary, the samples can be centrifuged to facilitate the separation of the undissolved solute from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. If there are any suspended particles, a syringe filter should be used to ensure that only the dissolved solute is collected.

-

Accurately transfer the collected aliquot to a pre-weighed volumetric flask.

-

Weigh the volumetric flask containing the aliquot to determine the mass of the saturated solution.

-

Dilute the sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.

-

Quantification

-

Prepare a series of standard solutions of triamylamine in the chosen solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of triamylamine in the diluted sample by interpolating its analytical signal on the calibration curve.

Calculation of Solubility

-

Calculate the concentration of triamylamine in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass percent (w/w %).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of triamylamine solubility.

Caption: Logical workflow for the experimental determination of triamylamine solubility.

Conclusion

While qualitative information suggests the solubility of triamylamine in common organic solvents, this technical guide highlights the absence of specific quantitative data in the public domain. To address this gap, a detailed and robust experimental protocol based on the isothermal shake-flask method is provided. By following this methodology, researchers, scientists, and drug development professionals can accurately determine the solubility of triamylamine in various organic solvents, enabling them to proceed with their research and development activities with a solid quantitative foundation. The provided workflow diagram offers a clear visual guide to this experimental process.

References

- 1. TRIAMYLAMINE | 621-77-2 [chemicalbook.com]

- 2. TRIAMYLAMINE | 621-77-2 [amp.chemicalbook.com]

- 3. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

Triamylamine Solubility in Water and Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triamylamine in water and aqueous solutions. Due to its nature as a tertiary amine, the solubility of triamylamine is critically dependent on the pH of the medium. This document summarizes the available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for understanding its solubility behavior.

Quantitative Solubility Data

Quantitative data on the solubility of triamylamine is limited, particularly concerning its dependence on pH and temperature. The available information is summarized in the table below.

| Solvent/Solution | Temperature (°C) | pH | Solubility | Citation |

| Water | Not Specified | Neutral | < 1 mg/mL | [1] |

| Water | Not Specified | Neutral | 9.28 x 10⁻⁵ M | [2] |

| Acidic Aqueous Solution (e.g., HCl) | Not Specified | < 7 | Data not available; expected to be significantly higher than in water due to salt formation. | |

| Basic Aqueous Solution | Not Specified | > 7 | Data not available; expected to be similar to or lower than in pure water. |

Theoretical Background: pH-Dependent Solubility of Amines

Triamylamine (C₁₅H₃₃N) is a tertiary amine and therefore a weak base. Its solubility in aqueous solutions is fundamentally governed by the pH of the medium. In neutral or basic solutions, triamylamine exists predominantly in its free base form, which is nonpolar and, consequently, has very low water solubility.

Upon acidification of the aqueous medium, the lone pair of electrons on the nitrogen atom of triamylamine can accept a proton (H⁺) to form the triamylammonium cation (C₁₅H₃₃NH⁺). This protonation reaction is an acid-base neutralization.

The resulting triamylammonium salt (e.g., triamylamine hydrochloride when hydrochloric acid is used) is an ionic compound. Ionic compounds are significantly more polar than their corresponding free bases and, as a result, exhibit much greater solubility in polar solvents like water. This principle is widely used in the pharmaceutical industry to enhance the aqueous solubility of basic drug molecules for oral or intravenous administration.

The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid, and the ratio of the ionized to the un-ionized form of the amine can be described by the Henderson-Hasselbalch equation :

pH = pKa + log([B]/[BH⁺])

Where:

-

[B] is the concentration of the un-ionized base (triamylamine)

-

[BH⁺] is the concentration of the ionized conjugate acid (triamylammonium)

This equation illustrates that as the pH of the solution decreases, the concentration of the protonated, more soluble form ([BH⁺]) increases, leading to an overall increase in the solubility of the amine.

Experimental Protocols for Solubility Determination

For a sparingly soluble base like triamylamine, two common and reliable methods for determining aqueous solubility are the Shake-Flask Method and Potentiometric Titration.

Shake-Flask Method (Equilibrium Solubility)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of triamylamine is added to a series of vials containing aqueous solutions of different, buffered pH values (e.g., pH 2, 4, 6, 7, 8, 10).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the dissolved compound from any remaining solid particles.

-

Quantification: The concentration of triamylamine in the clear filtrate or supernatant is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of the analyte. A calibration curve is prepared using standard solutions of known triamylamine concentrations.

-

Gas Chromatography (GC): Given the volatility of triamylamine, GC can also be an effective quantification method.

-

UV-Vis Spectroscopy: If triamylamine exhibits sufficient UV absorbance at a specific wavelength, this can be a straightforward method for quantification.

-

-

Data Analysis: The measured concentration represents the equilibrium solubility of triamylamine at that specific pH and temperature.

Potentiometric Titration

This method is particularly useful for determining the solubility-pH profile of ionizable compounds.

Methodology:

-

Sample Preparation: A known amount of triamylamine is suspended in a known volume of water or a suitable co-solvent/water mixture.

-

Titration: The suspension is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Acquisition: The pH is recorded as a function of the volume of titrant added.

-

Data Analysis: The point at which all of the solid triamylamine has dissolved is identified by a change in the titration curve. The intrinsic solubility (the solubility of the un-ionized form) and the pKa of the compound can be calculated from the titration data. This method allows for the rapid determination of the solubility over a range of pH values from a single experiment.

Visualizations

Logical Workflow for Shake-Flask Solubility Determination

References

1H NMR spectrum of Triamylamine analysis

An In-depth Technical Guide to the 1H NMR Spectrum of Triamylamine

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of triamylamine, a symmetrical aliphatic amine. The document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure-spectrum correlation.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of triamylamine is characterized by its simplicity, a direct consequence of the molecule's symmetry. The three chemically equivalent amyl (pentyl) chains result in a limited number of distinct proton environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicity, and integration values are summarized in the table below. These values are based on typical ranges for aliphatic amines and spectral data recorded in deuterated chloroform (B151607) (CDCl3).[1]

| Assignment | Chemical Shift (δ) in ppm | Splitting Pattern (Multiplicity) | Integration |

| α-CH2 | ~ 2.38 | Triplet (t) | 6H |

| β, γ, δ-CH2 | ~ 1.66 - 1.06 | Multiplet (m) | 18H |

| ω-CH3 | ~ 0.90 | Triplet (t) | 9H |

Table 1: Predicted 1H NMR data for Triamylamine in CDCl3.

Interpretation of the Data:

-

α-CH2: The protons on the carbon atom directly bonded to the nitrogen (the α-position) are the most deshielded due to the electron-withdrawing inductive effect of the nitrogen atom. They are expected to appear as a triplet, as they are coupled to the two protons on the adjacent β-carbon.

-

β, γ, δ-CH2: The protons on the central three methylene (B1212753) groups of the pentyl chains are magnetically similar and overlap, resulting in a complex multiplet in the aliphatic region of the spectrum.

-

ω-CH3: The terminal methyl protons are the most shielded and appear as a triplet due to coupling with the two protons on the adjacent δ-carbon.

Experimental Protocol for 1H NMR Analysis

The following protocol provides a standardized procedure for the acquisition of a high-resolution 1H NMR spectrum of triamylamine.

2.1. Materials and Equipment

-

Sample: Triamylamine

-

Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

-

Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and vials

-

Vortex mixer

-

2.2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of triamylamine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

-

Dissolution: Gently vortex the vial to ensure the complete dissolution of the triamylamine sample.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed for optimal homogeneity.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Acquisition Parameters: Set the following acquisition parameters (values may be adjusted based on the specific instrument):

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30')

-

Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio)

-

Receiver Gain (RG): Autogain or manually set to an appropriate level

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Spectral Width (SW): 0-12 ppm

-

Temperature: 298 K (25 °C)

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform the following processing steps:

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

-

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the chemical structure of triamylamine and the correlation between the different proton environments and their corresponding signals in the 1H NMR spectrum.

Figure 1: Correlation of Triamylamine's structure with its 1H NMR signals.

References

Triamylamine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Triamylamine

Introduction

Triamylamine, also known as tripentylamine or N,N-dipentylpentan-1-amine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1][2] It is typically a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][2][3] Due to its long alkyl chains, it is hydrophobic and insoluble in water but soluble in organic solvents like alcohol and ether.[2][3] Triamylamine and its isomers are utilized as chemical intermediates, corrosion inhibitors, and in the formulation of insecticides.[2][4] Its basic nature allows it to participate in various reactions, including neutralizations, alkylations, and quaternizations.[2][3]

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for triamylamine, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data, and process visualizations to aid in laboratory and industrial applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of triamylamine is presented below. This data is essential for handling, reaction setup, and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₃N | [1][2] |

| Molecular Weight | 227.43 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid with an amine odor | [1][3] |

| Boiling Point | 81-83 °C at 0.2 mmHg | [3][4][5] |

| Density | 0.782 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.436 | [3][4][5] |

| Flash Point | 208 °F (97.8 °C) | [4] |

| Water Solubility | Insoluble | [3][4] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [3][4] |

| CAS Number | 621-77-2 | [2][4] |

Synthesis of Triamylamine

Several synthetic routes can be employed to produce triamylamine. The choice of method often depends on the availability of starting materials, required scale, and desired purity. The most common methods are reductive amination, direct alkylation of lower-order amines, and catalytic conversion of alcohols.

Method 1: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing amines from carbonyl compounds.[6][7] For triamylamine, this can be achieved by reacting valeraldehyde (B50692) (pentanal) with diamylamine, or in a multi-step process starting from ammonia (B1221849) and valeraldehyde. The direct reaction with diamylamine is more selective.

Figure 1: Reductive Amination Pathway for Triamylamine Synthesis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add diamylamine (1.0 eq) and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add valeraldehyde (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield crude triamylamine.

Method 2: Alkylation of Amylamines

This classical method involves the stepwise alkylation of ammonia, amylamine, or diamylamine with an amyl halide (e.g., 1-bromopentane). The primary drawback is the potential for over-alkylation, leading to a mixture of primary, secondary, tertiary amines, and quaternary ammonium (B1175870) salts, which necessitates careful purification.[8] Using diamylamine as the starting material provides a more direct route to the tertiary amine.

Figure 2: Synthesis of Triamylamine via Stepwise Alkylation.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, place diamylamine (1.0 eq) and a non-protic solvent like acetonitrile (B52724) or THF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (2.0 eq) to act as an acid scavenger.

-

Addition of Alkylating Agent: Heat the mixture to reflux. Add 1-bromopentane (B41390) (1.1 eq) dropwise from the dropping funnel over 1-2 hours.

-

Reaction: Maintain the reflux for 12-24 hours. Monitor the reaction's completion via TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated salt (e.g., KBr).

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts or water-soluble impurities. Dry the ether layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude triamylamine. Further purification is typically required.

Method 3: Catalytic Amination of Pentanol

An industrial method involves the reaction of a primary or secondary amine with an alcohol at elevated temperatures and pressures in the presence of a hydrogenation/dehydrogenation catalyst. A specific synthesis for tri-n-pentylamine involves reacting n-pentylamine with n-pentanol.[9]

Experimental Protocol (Based on U.S. Pat. No. 4,851,578): [9]

-

Feed Preparation: Prepare a solution of n-pentylamine (1 mole) in n-pentanol (4 moles). Add 0.25% by weight of a 50% aqueous sodium hydroxide (B78521) solution as a catalyst promoter.[9]

-

Reaction Conditions: The amination is carried out in a high-pressure reactor. The reaction temperature is maintained between 230-235 °C under a total pressure of 60 bar. The hydrogen partial pressure should be around 10 bar.[9]

-

Process: The feed mixture is passed through the reactor containing a suitable hydrogenation catalyst (e.g., copper-impregnated silica (B1680970) gel).[9]

-

Product Collection: The output from the reactor is cooled and depressurized.

-

Separation: The resulting mixture contains tri-n-pentylamine, unreacted starting materials, and byproducts. The components are separated by fractional distillation. Any unreacted di-n-pentylamine can be recycled back into the feed stream to improve overall yield.[9]

Purification of Triamylamine

Crude triamylamine from synthesis often contains unreacted starting materials, byproducts (such as lower-order amines), and residual solvent. The choice of purification method depends on the nature of the impurities.

References

- 1. Triamylamine | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 621-77-2: Triamylamine | CymitQuimica [cymitquimica.com]

- 3. TRIAMYLAMINE | 621-77-2 [chemicalbook.com]

- 4. TRIAMYLAMINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS NO. 621-77-2 | TRIAMYLAMINE | C15H33N [localpharmaguide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102614892B - The synthetic method of triethylamine and used catalyst - Google Patents [patents.google.com]

- 9. US4851578A - Preparation of trialkylamines - Google Patents [patents.google.com]

An In-depth Technical Guide on the Basic Reactivity of Triamylamine with Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of triamylamine with acids, addressing its basicity, reaction thermodynamics, and kinetics. It is designed to be a valuable resource for professionals in research and development who utilize tertiary amines in their work.

Core Principles of Triamylamine Basicity

Triamylamine, a tertiary amine with the chemical formula (C₅H₁₁)₃N, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Its reactivity with acids is primarily characterized by the donation of this electron pair to a proton (Brønsted-Lowry acid) or a Lewis acid.

The basicity of triamylamine is influenced by a combination of inductive effects and steric hindrance. The three amyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. However, the bulky nature of the amyl groups creates significant steric hindrance around the nitrogen atom. This steric crowding can impede the approach of an acid, thereby reducing the amine's effective basicity, particularly in solution.[1][2][3] This interplay of electronic and steric factors is crucial in understanding its reaction profile.

Quantitative Basicity Data

| Compound | pKa (Predicted) | Reference |

| Triamylamine | 9.99 ± 0.50 | [4][5] |

Note: The pKa value is for the conjugate acid, triamylammonium.

For context, the experimental pKa of the conjugate acid of the less sterically hindered primary amine, pentylamine, is 10.21.[6] The lower predicted pKa for triamylamine reflects the influence of steric hindrance.

Reaction with Brønsted-Lowry Acids: Neutralization

Triamylamine undergoes exothermic neutralization reactions with Brønsted-Lowry acids to form triamylammonium salts.[7] The general reaction is as follows:

(C₅H₁₁)₃N + HA → [(C₅H₁₁)₃NH]⁺A⁻